molecular formula AlNaO2 B1169943 Sodium aluminate CAS No. 1302-42-7

Sodium aluminate

Cat. No. B1169943
Key on ui cas rn: 1302-42-7
InChI Key:
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Patent
US06193844B1

Procedure details

A sol of an amorphous sodium aluminosilicate was prepared as follows. A heel of 1.5 liters of water was heated to reflux. Two feed solutions were added to the heel over a six hour period while maintaining the temperature at 90-95 degrees C. with vigorous agitation. The first feed solution was 1.2 liters of a 2% silicic acid prepared from a sodium silicate solution diluted to 2 percent SiO2 content and passed through a cation exchange resin in the hydrogen form. The second feed solution was 1.2 liters of a sodium aluminate solution prepared by dissolving 42 g of sodium aluminate in distilled water and diluting. The resulting sodium aluminate sol was deionized and concentrated but had a flocculated appearance. The sol was deaggregated by passing the sol through a cation exchange resin in the hydrogen form followed by an anion exchange resin to give a clear-translucent dispersion of the sol. The particle size was measured by transmission electron microscopy to be about 15 nanometers and the solids were found to be 0.72 percent by weight. The sol performed very effectively as a microparticle in a retention and drainage aid system. The performance was equal to that of bentonite.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
SiO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.2 L
Type
reactant
Reaction Step Five
Quantity
42 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
1.5 L
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Si:1](O)([OH:4])([OH:3])[OH:2].[Si:6]([O-])([O-:9])([O-:8])[O-:7].[Na+:11].[Na+].[Na+].[Na+].[H][H].O=[Al-:18]=O.[Na+]>O>[O-:3][Si:1]([O-:4])=[O:2].[O-:8][Si:6]([O-:9])=[O:7].[Na+:11].[Al+3:18] |f:1.2.3.4.5,7.8,10.11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](O)(O)(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Step Three
Name
SiO2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
1.2 L
Type
reactant
Smiles
O=[Al-]=O.[Na+]
Step Six
Name
Quantity
42 g
Type
reactant
Smiles
O=[Al-]=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[Al-]=O.[Na+]
Step Eight
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
92.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Two feed solutions were added to the heel over a six hour period
Duration
6 h
CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
diluting
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a clear-translucent dispersion of the sol. The particle size

Outcomes

Product
Name
Type
product
Smiles
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Al+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06193844B1

Procedure details

A sol of an amorphous sodium aluminosilicate was prepared as follows. A heel of 1.5 liters of water was heated to reflux. Two feed solutions were added to the heel over a six hour period while maintaining the temperature at 90-95 degrees C. with vigorous agitation. The first feed solution was 1.2 liters of a 2% silicic acid prepared from a sodium silicate solution diluted to 2 percent SiO2 content and passed through a cation exchange resin in the hydrogen form. The second feed solution was 1.2 liters of a sodium aluminate solution prepared by dissolving 42 g of sodium aluminate in distilled water and diluting. The resulting sodium aluminate sol was deionized and concentrated but had a flocculated appearance. The sol was deaggregated by passing the sol through a cation exchange resin in the hydrogen form followed by an anion exchange resin to give a clear-translucent dispersion of the sol. The particle size was measured by transmission electron microscopy to be about 15 nanometers and the solids were found to be 0.72 percent by weight. The sol performed very effectively as a microparticle in a retention and drainage aid system. The performance was equal to that of bentonite.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
SiO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.2 L
Type
reactant
Reaction Step Five
Quantity
42 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
1.5 L
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Si:1](O)([OH:4])([OH:3])[OH:2].[Si:6]([O-])([O-:9])([O-:8])[O-:7].[Na+:11].[Na+].[Na+].[Na+].[H][H].O=[Al-:18]=O.[Na+]>O>[O-:3][Si:1]([O-:4])=[O:2].[O-:8][Si:6]([O-:9])=[O:7].[Na+:11].[Al+3:18] |f:1.2.3.4.5,7.8,10.11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](O)(O)(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Step Three
Name
SiO2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
1.2 L
Type
reactant
Smiles
O=[Al-]=O.[Na+]
Step Six
Name
Quantity
42 g
Type
reactant
Smiles
O=[Al-]=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[Al-]=O.[Na+]
Step Eight
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
92.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Two feed solutions were added to the heel over a six hour period
Duration
6 h
CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
diluting
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a clear-translucent dispersion of the sol. The particle size

Outcomes

Product
Name
Type
product
Smiles
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Al+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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